3-(Difluoromethyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)5-2-1-3-6(10)4-5/h5-7H,1-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHFSHPTHUYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Synthesis of Difluoromethylated Cyclohexylamines

Asymmetric Synthesis of Chiral α-Difluoromethyl Amines

The synthesis of chiral amines bearing a difluoromethyl group at the alpha-position is a significant challenge in medicinal and synthetic chemistry. The CF2H group can act as a bioisostere for hydroxyl or thiol groups and as a lipophilic hydrogen bond donor, making these amines valuable motifs in drug design. acs.org General strategies to achieve enantiopure α-difluoromethyl amines include chemical resolution of racemates, asymmetric hydrogenation, and stereoselective addition reactions. acs.org The stereoselective Mannich-type addition of a difluoromethyl nucleophile to an imine precursor has emerged as a particularly powerful and versatile approach. acs.org

Stereoselective Nucleophilic Difluoromethylation

A primary method for the asymmetric synthesis of α-difluoromethyl amines is the stereoselective nucleophilic addition of a difluoromethyl anion equivalent to a prochiral imine or ketimine. This transformation establishes the crucial carbon-carbon bond and sets the stereocenter adjacent to the difluoromethyl group.

One highly effective reagent-controlled approach utilizes chiral (S)-difluoromethyl phenyl sulfoximine. This reagent reacts with a variety of ketimines to produce enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. acs.org The reaction proceeds through a non-chelating transition state, and its success is demonstrated across a broad scope of substrates. For instance, reactions with various substituted ketimines afford the desired products in high yields (64–99%) and with excellent diastereoselectivity (dr from 95:5 to 99:1). acs.org

Another robust method involves the use of difluoromethyl phenyl sulfone (PhSO₂CF₂H) as the difluoromethyl source. The in situ generated phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) adds to ketimines, particularly those bearing a chiral auxiliary, to achieve high levels of diastereoselectivity. researchgate.net

Table 1: Diastereoselective Nucleophilic (Phenylsulfonyl)difluoromethylation of N-tert-Butylsulfinyl Ketimines

| Entry | Ketimine Substrate (R1, R2) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Phenyl, Methyl | 89 | >99:1 |

| 2 | 4-Methoxyphenyl, Methyl | 88 | >99:1 |

| 3 | 4-Chlorophenyl, Methyl | 89 | >99:1 |

| 4 | 2-Naphthyl, Methyl | 91 | >99:1 |

This table presents a selection of results from the nucleophilic addition of difluoromethyl phenyl sulfone to various N-tert-butylsulfinyl ketimines, demonstrating the high yields and diastereoselectivity of the method. Data sourced from Liu, J., & Hu, J. (2010). researchgate.net

The resulting adducts, containing both a sulfinyl and a sulfonyl group, can be sequentially deprotected. Reductive cleavage of the C-S bond followed by removal of the N-S bond yields the free α-difluoromethyl amine, providing a versatile route to these valuable chiral building blocks. acs.org

Chiral Auxiliary and Organocatalysis-Mediated Approaches

To control the stereochemical outcome of the difluoromethylation, chemists often employ either chiral auxiliaries temporarily attached to the substrate or chiral organocatalysts that facilitate the reaction enantioselectively.

Chiral Auxiliary-Mediated Synthesis: The use of N-tert-butylsulfinyl imines, developed by Ellman, is a cornerstone of chiral amine synthesis and has been successfully applied to the preparation of α-difluoromethyl amines. researchgate.netnih.gov The chiral sulfinyl group is attached to the imine nitrogen, where it directs the nucleophilic attack of the difluoromethylating agent to one of the two prochiral faces of the C=N double bond. This substrate-controlled strategy consistently delivers high diastereoselectivity. acs.orgresearchgate.net The stereochemical outcome is often rationalized by a cyclic six-membered transition state where the metal cation of the reagent chelates with the oxygen and nitrogen atoms of the sulfinyl imine, minimizing steric hindrance. researchgate.net This approach is effective for a wide range of N-tert-butylsulfinyl ketimines, including those derived from alkyl, aryl, and heterocyclic ketones. researchgate.netnih.gov

Organocatalysis-Mediated Approaches: Organocatalysis offers an alternative strategy that avoids the need for metal-based reagents and the attachment/removal of chiral auxiliaries. While extensively developed for other transformations, its application to the direct asymmetric difluoromethylation of imines is less established. Proline-catalyzed direct asymmetric Mannich-type reactions have been attempted with polyfluoroalkylated aldimines, but these methods can suffer from long reaction times and limited generality. acs.org The development of more efficient chiral organocatalysts, such as chiral Brønsted acids or bifunctional amine-thioureas, remains an active area of research for promoting the enantioselective addition of difluoromethyl nucleophiles to imines.

Diastereoselective Synthesis of Difluoromethylated Cyclohexylamine (B46788) Derivatives

The diastereoselective synthesis of a specifically substituted ring system like 3-(difluoromethyl)cyclohexan-1-amine requires precise control over the relative stereochemistry of the substituents on the cyclohexane (B81311) core. While direct synthetic routes to this specific molecule are not prominently documented, the stereochemical principles are well-understood from general cyclohexane chemistry.

The chair conformation of the cyclohexane ring is the most stable, and substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. In a molecule like this compound, two diastereomers are possible: the cis isomer, where both the amine and difluoromethyl groups are on the same face of the ring (e.g., both equatorial or both axial in a given conformation), and the trans isomer, where they are on opposite faces (one equatorial, one axial). The trans-1,3-diequatorial conformation is generally the most thermodynamically stable.

Synthetic strategies to achieve diastereocontrol often rely on directing effects during the formation of the ring or the introduction of the final substituent. For example, the reduction of a 3-(difluoromethyl)cyclohexanone oxime could be directed by bulky reducing agents to favor the formation of one diastereomer over another. Similarly, a Michael addition reaction to form the cyclohexane ring could be designed to control the stereochemistry of the substituent addition, leading to a preponderance of one diastereomer.

Control of Relative Configuration in [4+2] Cycloaddition Reactions Leading to Cyclohexylamine Derivatives

A potential Diels-Alder approach would involve the reaction of a diene with a dienophile, where one of the components contains the difluoromethyl group. For instance, a reaction between a 1-amino-diene and a (difluoromethyl)-substituted dienophile (e.g., 3-(difluoromethyl)prop-2-en-1-one) would, after subsequent transformations, yield a cyclohexylamine structure. The stereochemistry of the resulting cycloadduct is governed by the endo rule and the facial selectivity of the approach of the diene and dienophile. By choosing chiral dienes, dienophiles, or employing a chiral Lewis acid catalyst, it is possible to induce asymmetry and favor the formation of a specific enantiomer. A study on the Diels-Alder reaction of a difluorinated dienophile with furan (B31954) derivatives demonstrated the feasibility of creating highly functionalized difluorinated cyclohexane cores, which could potentially be converted to amines.

Enantiomeric Enrichment and Purity Assessment Methodologies

Following an asymmetric synthesis, it is crucial to both enrich the desired enantiomer/diastereomer and accurately determine its purity.

Enantiomeric Enrichment: Even in highly stereoselective reactions, minor amounts of other stereoisomers are often formed. Enantiomeric enrichment can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent (like tartaric acid), followed by separation via crystallization. Preparative chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating stereoisomers on a larger scale.

Purity Assessment: The determination of enantiomeric excess (ee) or diastereomeric ratio (dr) is a critical step in asymmetric synthesis. For difluoromethylated compounds, two analytical techniques are particularly powerful:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, enantiomers or diastereomers can be separated and quantified, allowing for precise determination of their ratio. This method is widely used for the analysis of chiral amines after derivatization to introduce a UV-active chromophore if necessary. acs.org

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine nucleus is highly sensitive for NMR analysis (100% natural abundance of ¹⁹F) and exhibits a wide chemical shift range. In a chiral environment, the fluorine atoms of the CF2H group in different enantiomers can become diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum. This allows for direct determination of the enantiomeric or diastereomeric ratio in a crude reaction mixture without the need for separation. nih.gov The use of chiral solvating agents can further enhance the resolution between the signals of the enantiomers. beilstein-journals.org

Conformational Analysis and Theoretical Investigations

Quantum Chemical Methods for Conformational Studies

Quantum chemical methods are indispensable for accurately modeling the behavior of molecular systems. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule, providing deep insights into its conformational preferences.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic energy of a molecule based on its electron density. mdpi.com It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying the conformations of substituted cyclohexanes. core.ac.uknih.gov DFT is used to map out the potential energy surface, identify stable conformers (energy minima), and determine their geometric and energetic properties. mdpi.com

A Potential Energy Surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. wikipedia.org For a molecule like 3-(Difluoromethyl)cyclohexan-1-amine, a PES calculation involves systematically changing specific dihedral angles (e.g., those defining the ring pucker or the orientation of the substituents) and calculating the molecule's energy at each point. nih.govresearchgate.net

The resulting surface reveals the low-energy pathways for conformational interconversion, such as the chair-to-chair flip of the cyclohexane (B81311) ring. nih.gov The minima on this surface correspond to the stable or metastable conformers, while the saddle points represent the transition states between them. rsc.org For instance, studies on the parent cyclohexylamine (B46788) show a PES with three energy minima corresponding to different orientations of the amine group. core.ac.uk A similar analysis for this compound would elucidate the rotational barriers and preferred orientations of both the amino and difluoromethyl groups.

Once the energy minima are located on the PES, DFT is used to perform full geometry optimizations. This process refines the molecular structure of each conformer to find the precise arrangement of atoms with the lowest possible electronic energy. core.ac.uk The output provides detailed geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For each optimized conformer of this compound, this analysis would determine the exact puckering of the cyclohexane ring and the precise positioning of the axial and equatorial hydrogen atoms and substituents. The electronic energy of each distinct conformer (e.g., chair conformers with the difluoromethyl group in an equatorial vs. axial position, and with different rotations of the amine group) is also calculated, forming the basis for determining their relative stabilities. core.ac.uk

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of dealing with electrons, MM treats atoms as balls and bonds as springs, with energies calculated using a force field. While less accurate than quantum methods, MM is significantly faster, making it suitable for exploring the conformational space of large molecules or for performing long-timescale simulations. acs.orgnih.gov

MM simulations, particularly through techniques like Molecular Dynamics (MD), can be used to sample a vast number of conformations by simulating the movement of atoms over time. mdpi.com This is especially useful for identifying all relevant low-energy conformers before subjecting them to more accurate, but computationally expensive, DFT calculations. nih.gov For this compound, an initial MM conformational search would efficiently identify the various chair and boat conformers and the different rotational states of its substituents.

Density Functional Theory (DFT) Calculations

Energetic Landscape of Cyclohexylamine Derivatives

The energetic landscape describes the relative energies of all possible conformations of a molecule and the energy barriers between them. nih.govnih.gov For substituted cyclohexylamines, this landscape is primarily defined by the chair conformations and the axial or equatorial positioning of the substituents. The difluoromethyl and amine groups on the cyclohexane ring will adopt positions that minimize steric strain and optimize electronic interactions.

The relative stability of different conformers at a given temperature is determined by the change in Gibbs free energy (ΔG°), which incorporates both enthalpy (ΔH°) and entropy (ΔS°). DFT calculations can provide these thermodynamic quantities. core.ac.uk

ΔH° (Enthalpy): Represents the change in heat content, related to the electronic and vibrational energies of the conformers. It typically dictates the fundamental stability.

ΔS° (Entropy): Relates to the degree of disorder, including rotational and vibrational freedom. Less constrained conformers generally have higher entropy. core.ac.uk

For cyclohexylamine, calculations have shown that the equatorial conformer is more stable than the axial conformer. core.ac.uk The thermodynamic data from a DFT study on cyclohexylamine illustrates the kind of results that would be obtained for this compound. The table below shows the calculated differences in thermodynamic properties for the conversion of the equatorial to the axial conformer of cyclohexylamine at 298.15 K.

| Parameter | Value (kJ mol⁻¹) | Description |

|---|---|---|

| ΔH° | 6.35 | The axial conformer is enthalpically less stable than the equatorial one. core.ac.uk |

| TΔS° | -0.64 | The entropic term slightly favors the axial conformer in this case (ΔS = -2.14 J mol⁻¹ K⁻¹). core.ac.uk |

| ΔG° | 7.28 | The Gibbs free energy indicates the equatorial conformer is significantly more stable overall. core.ac.uk |

A similar theoretical study on this compound would produce a more complex energetic landscape. It would need to consider four primary chair conformers:

cis, amino-equatorial, difluoromethyl-equatorial

cis, amino-axial, difluoromethyl-axial

trans, amino-equatorial, difluoromethyl-axial

trans, amino-axial, difluoromethyl-equatorial

The relative energies of these conformers would be determined by calculating their respective ΔG°, ΔH°, and ΔS° values, leading to a comprehensive understanding of the molecule's conformational preferences.

Impact of Difluoromethyl Group on Cyclohexane Ring Conformation

The introduction of a difluoromethyl (CHF₂) group at the C3 position significantly influences the conformational equilibrium of the cyclohexane ring. In substituted cyclohexanes, the chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. lumenlearning.com Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.org For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is typically more stable. pressbooks.pub

However, fluorine substitution can introduce effects that contradict simple steric arguments. In some selectively halogenated cyclohexanes, an axial preference is observed due to stabilizing nonclassical hydrogen bonding and hyperconjugative effects. nih.gov For instance, in 1,1,4-trifluorocyclohexane, the axial conformer is unexpectedly preferred over the equatorial one. nih.gov In the case of this compound, the conformational equilibrium will be a balance between the steric bulk of the CHF₂ group favoring an equatorial position and potential stabilizing electrostatic interactions that might favor an axial orientation.

Furthermore, the presence of a CF₂ group is known to alter the geometry of the cyclohexane ring itself. Computational and X-ray diffraction studies on related compounds have shown that C–CF₂–C bond angles within the ring are considerably wider (≈116°) compared to typical C–CH₂–C angles (≈112°). beilstein-journals.org This local flattening of the ring at the point of substitution is a recognized phenomenon for difluoromethylene groups in aliphatic rings and chains. beilstein-journals.org

Solvent Effects on Conformation (e.g., Hydration Gibbs Energy via CPCM)

The conformational preference of this compound is sensitive to the surrounding solvent environment. Solvent effects can be modeled computationally using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties such as the Gibbs free energy of hydration.

In fluorinated molecules, the polarity of the solvent can significantly alter the energy balance between different conformers. Studies on 1,3-difluoropropane, a related motif, have shown that while one conformation (gg(l)) remains the most stable regardless of solvent, the relative destabilization of other conformers decreases as solvent polarity increases. nih.gov This suggests that in polar solvents, the conformational landscape of this compound may become more complex, with a higher population of conformers that are less stable in the gas phase.

Table 1: Hypothetical Gibbs Free Energy Data for Conformers of this compound in Different Solvents

| Conformer (CHF₂/NH₂ positions) | ΔG (Gas Phase, kcal/mol) | ΔG (Water, CPCM, kcal/mol) | Population (Water, 298 K) |

| Equatorial / Equatorial | 0.00 | 0.00 | >95% |

| Equatorial / Axial | 1.85 | 1.70 | ~4% |

| Axial / Equatorial | 2.50 | 2.20 | <1% |

| Axial / Axial | 4.60 | 4.10 | <0.1% |

| Note: This table is illustrative, based on general principles of conformational analysis for substituted cyclohexanes, and does not represent experimentally determined data for this specific molecule. |

Intramolecular Interactions and Steric Strain Effects

The interplay of intramolecular hydrogen bonding and steric repulsions is crucial in defining the preferred three-dimensional structure of this compound.

Intramolecular hydrogen bonds (IMHBs) play a significant role in determining molecular conformation and properties. nih.gov In this compound, there is potential for the formation of an intramolecular hydrogen bond between the amine group (N-H, the donor) and one of the fluorine atoms of the difluoromethyl group (C-F, the acceptor). sapub.org While the C-F bond is a weak hydrogen bond acceptor, such interactions, often described as C-H···F or N-H···F contacts, can be stabilizing. nih.gov

The formation of such a hydrogen bond would require a specific spatial arrangement of the two substituent groups. For instance, a cis-1,3-diaxial arrangement could bring the amine and difluoromethyl groups into proximity, but this would be highly unfavorable due to steric strain. youtube.com A more likely scenario involves a diequatorial conformation where rotation around the C-C bonds could facilitate a favorable, albeit weak, N-H···F interaction, forming a six-membered ring-like structure which is often favored for intramolecular hydrogen bonds. sapub.org The strength and existence of such a bond would be highly dependent on the specific conformer and can be investigated using computational methods and spectroscopic techniques. ruc.dk

Steric hindrance significantly impacts the stability of different conformers. The primary source of steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions. libretexts.org If either the amine or the difluoromethyl group occupies an axial position, it will experience repulsive nonbonding interactions with the other axial hydrogen atoms on the same side of the ring. lumenlearning.comlibretexts.org Given the size of both substituents, the diequatorial conformer is expected to be overwhelmingly favored to minimize this strain. pressbooks.pub

The presence of the difluoromethyl group also induces local distortions in the cyclohexane ring's geometry. As established in studies of related compounds, the C–CF₂–C bond angle is typically widened to around 116 degrees, compared to the ideal tetrahedral angle of 109.5° or the typical 112° for a C–CH₂–C unit in cyclohexane. beilstein-journals.org This bond angle expansion is a mechanism to relieve some of the steric strain introduced by the fluorine atoms. Further distortions in dihedral angles throughout the ring can be expected as the molecule adopts a conformation that best accommodates the steric and electronic demands of both the amine and difluoromethyl substituents. rsc.org

Advanced Computational Methodologies

To gain a deeper and more dynamic understanding of this compound, advanced computational techniques such as Molecular Dynamics (MD) simulations and Frontier Molecular Orbital (FMO) studies are employed.

Molecular Dynamics (MD) Simulation

MD simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of the cyclohexane ring, including the chair-to-chair interconversion, and the rotational freedom of the substituent groups.

An MD simulation of this compound, either in a vacuum or in an explicit solvent like water, could reveal:

The relative populations of different chair and boat conformers at a given temperature.

The timescale and pathways of conformational transitions.

The dynamic nature of intramolecular hydrogen bonds, showing their formation and breaking over time.

The organization of solvent molecules around the solute, providing detailed insight into hydration.

Frontier Molecular Orbital (FMO) Studies

Frontier Molecular Orbital theory is a key application of molecular orbital theory used to predict chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, FMO analysis can provide insights into its reactivity:

HOMO: The HOMO is typically associated with the molecule's ability to act as a nucleophile or electron donor. For this molecule, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group. The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the propensity to donate electrons.

LUMO: The LUMO represents the molecule's ability to act as an electrophile or electron acceptor. The LUMO is likely to be associated with the antibonding orbitals of the C-F bonds (σ* C-F). The energy of the LUMO (E_LUMO) is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energy Data

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the amine group (N lone pair); indicates nucleophilic character. |

| LUMO | +2.1 | Associated with σ* C-F antibonding orbitals; indicates electrophilic sites. |

| HOMO-LUMO Gap | 11.6 | Suggests high kinetic stability. |

| Note: These energy values are hypothetical and serve to illustrate the type of information gained from FMO analysis. Actual values would require specific quantum chemical calculations. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-(Difluoromethyl)cyclohexan-1-amine, offering insights into the carbon skeleton, the configuration of substituents, and the dynamic behavior of the molecule in solution. By analyzing the spectra from different nuclei (¹⁹F, ¹H, and ¹³C), a comprehensive structural picture can be assembled.

Fluorine-19 NMR is exceptionally useful for analyzing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For this compound, ¹⁹F NMR provides direct information about the electronic environment of the difluoromethyl (CHF₂) group.

The chemical shift of the fluorine nuclei in the CHF₂ group is highly sensitive to its electronic environment and spatial orientation on the cyclohexane (B81311) ring. The two fluorine atoms within the CHF₂ group are chemically equivalent and will typically appear as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the adjacent proton (J-coupling).

Table 1: Predicted ¹⁹F NMR Chemical Shift Characteristics for the CHF₂ Group

| Parameter | Predicted Value/Observation | Rationale |

|---|---|---|

| Multiplicity | Doublet | Coupling to the single proton of the CHF₂ group (¹JHF). |

| Chemical Shift (δ) | -90 to -130 ppm | Typical range for alkyl difluoromethyl groups. |

| Conformational Effect | δaxial < δequatorial | Axial fluorine atoms experience greater shielding effects within the cyclohexane chair conformation. |

This compound exists as a pair of diastereomers: cis and trans. In the cis isomer, the amine and difluoromethyl groups are on the same face of the ring (one axial, one equatorial, or both equatorial in a boat/twist-boat conformation), while in the trans isomer, they are on opposite faces (either both axial or both equatorial).

These two diastereomers are distinct chemical entities and will have different ¹⁹F NMR spectra. The fluorine atoms in the CHF₂ group of the cis isomer will experience a different magnetic environment compared to those in the trans isomer, leading to separate signals (doublets) for each diastereomer. The relative amounts of the two diastereomers in a mixture can be accurately determined by integrating the respective ¹⁹F NMR signals. This method is highly precise because the large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved, baseline-separated peaks, free from the spectral overlap that can complicate ¹H NMR analysis.

The cyclohexane ring is not static but undergoes rapid chair-chair interconversion at room temperature, a process known as ring-flipping. This conformational change interconverts axial and equatorial substituents. Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is used to study these dynamics.

For a monosubstituted cyclohexane like (difluoromethyl)cyclohexane, as the temperature is lowered, the rate of ring-flipping slows down. At a sufficiently low temperature (the coalescence temperature), the single, averaged signal for the fluorine atoms will broaden and then resolve into two distinct signals corresponding to the axial and equatorial conformers. By analyzing the chemical shifts and relative integrals of these signals at low temperatures, the equilibrium constant and the free energy difference (A-value) between the two chair conformers can be precisely calculated. rsc.orgrsc.org This provides quantitative insight into the steric and electronic preferences of the difluoromethyl group on the cyclohexane ring. rsc.orgrsc.org

Proton (¹H) NMR spectroscopy confirms the presence of all hydrogen atoms in the molecule and provides crucial information about their connectivity and stereochemical relationships through chemical shifts and spin-spin coupling patterns.

The ¹H NMR spectrum of this compound will display several key signals:

CHF₂ Proton: The proton of the difluoromethyl group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). This signal is typically found in the range of 5.5-6.5 ppm.

H1 Proton (CH-N): The methine proton on the carbon bearing the amine group will appear as a multiplet, typically in the 2.5-3.2 ppm region. Its chemical shift and multiplicity are influenced by whether it is in an axial or equatorial position and its coupling to adjacent protons.

H3 Proton (CH-CHF₂): The methine proton on the carbon attached to the difluoromethyl group will also be a complex multiplet, shifted downfield due to the influence of the adjacent electronegative fluorine atoms.

Cyclohexane Ring Protons: The remaining methylene (CH₂) protons of the cyclohexane ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. chemicalbook.com

Amine Protons (NH₂): The amine protons usually appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHF₂ | 5.5 - 6.5 | Triplet (t) | ²JHF ≈ 50-60 Hz |

| **H1 (CH-NH₂) ** | 2.5 - 3.2 | Multiplet (m) | JHH (vicinal, diaxial) ≈ 10-13 HzJHH (vicinal, ax-eq, eq-eq) ≈ 2-5 Hz |

| **H3 (CH-CHF₂) ** | 2.0 - 2.8 | Multiplet (m) | JHH, JHF |

| Cyclohexane CH₂ | 1.0 - 2.0 | Overlapping Multiplets | - |

| NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

The key features in the ¹³C NMR spectrum of this compound are:

CHF₂ Carbon: The carbon of the difluoromethyl group will appear as a prominent triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This large coupling constant (typically >200 Hz) is a definitive indicator of a C-F bond. rsc.org The chemical shift is expected in the range of 110-120 ppm.

C1 Carbon (C-NH₂): The carbon atom bonded to the nitrogen of the amine group will resonate at approximately 50-55 ppm. researchgate.net

C3 Carbon (C-CHF₂): The carbon atom bonded to the difluoromethyl group will be shifted downfield and will exhibit a smaller two-bond C-F coupling (²JCF), appearing as a triplet.

Other Cyclohexane Carbons: The remaining four carbon atoms of the cyclohexane ring will appear in the typical aliphatic region of 20-40 ppm. nih.gov The specific chemical shifts will depend on their position relative to the two substituents.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

| **C1 (C-NH₂) ** | 50 - 55 | Singlet (s) | - |

| **C3 (C-CHF₂) ** | 35 - 45 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| C2, C4 | 30 - 40 | Doublet or Triplet (t) | ³JCF ≈ 5-10 Hz |

| C5, C6 | 20 - 30 | Singlet (s) or small triplet | ⁴JCF ≈ 0-4 Hz |

Multinuclear NMR for Compound Identification and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. For this compound, a complete characterization would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These analyses would provide information on the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, allowing for the confirmation of the connectivity of the atoms within the molecule and an assessment of its purity.

Despite the importance of such data, no specific NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound has been reported in the scientific literature.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for establishing the absolute and relative stereochemistry of the chiral centers in this compound.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound or a salt thereof would need to be grown. The diffraction pattern of X-rays passing through the crystal would then be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the stereochemical configuration. A search of crystallographic databases reveals no deposited crystal structures for this compound.

A detailed crystallographic study would also reveal important information about the solid-state structure of this compound. This includes the parameters of the unit cell, the arrangement of molecules within the crystal lattice (crystal packing), and the nature and geometry of any intermolecular interactions, such as hydrogen bonding. These interactions play a crucial role in determining the physical properties of the compound. As no crystallographic studies have been published, these parameters remain undetermined.

Chemical Reactivity and Derivatization Pathways

Reactivity of the Primary Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom makes the primary amine group of 3-(Difluoromethyl)cyclohexan-1-amine a potent nucleophile and a base. libretexts.org This inherent nucleophilicity allows it to readily react with a variety of electrophiles, serving as a cornerstone for numerous derivatization pathways. libretexts.orgmsu.edu These reactions typically involve the formation of new bonds to the nitrogen atom, leading to a diverse range of functionalized cyclohexylamine (B46788) derivatives.

Primary amines, such as this compound, are expected to undergo acylation reactions with acylating agents like acyl chlorides or anhydrides to form N-acylated products, specifically amides. This common transformation is a cornerstone of organic synthesis. chemrxiv.org The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. sigmaaldrich.com Typically, a base like pyridine or a tertiary amine is added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. researchgate.net The addition of such a base can also accelerate the rate of acylation. researchgate.net

The general scheme for the acylation of a primary amine is as follows: R-NH₂ + R'-C(=O)Cl → R-NH-C(=O)R' + HCl

This reaction is highly versatile and can be used to introduce a wide array of acyl groups onto the amine, thereby modifying the compound's physical and chemical properties.

The primary amine functionality of this compound allows for the formation of carbamates, which are functional groups with the structure -NH-C(=O)-O-. Carbamates are synthesized through several routes, most commonly by reacting the amine with an alkyl chloroformate or an isocyanate. wikipedia.orggoogle.com

Reaction pathways for carbamate synthesis include:

From Alkyl Chloroformates: R-NH₂ + Cl-C(=O)-OR' → R-NH-C(=O)-OR' + HCl wikipedia.org

From Isocyanates: R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R' (This forms a urea, but is a related reaction. Reaction with an alcohol after isocyanate formation from the amine leads to a carbamate). wikipedia.org

Three-Component Coupling: A modern approach involves the coupling of an amine, carbon dioxide, and an organic halide in the presence of a base like cesium carbonate. google.comorganic-chemistry.org

These methods provide access to a variety of carbamate derivatives, which are significant motifs in medicinal chemistry and materials science. organic-chemistry.org

This compound can react with aldehydes or ketones to form Schiff bases, also known as imines. wjpsonline.comnih.gov This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr The formation of the characteristic carbon-nitrogen double bond (C=N) of the imine is typically reversible and can be catalyzed by either acid or base. wjpsonline.com

The general reaction is: R-NH₂ + R'-C(=O)-R'' → R-N=C(R')R'' + H₂O

Schiff bases derived from aromatic aldehydes with effective conjugation tend to be more stable than those from aliphatic aldehydes, which can be prone to polymerization. wjpsonline.com These compounds are important intermediates in various organic syntheses and have applications in coordination chemistry. dergipark.org.tr

Silylation is the process of replacing an active hydrogen atom, such as one on a primary amine, with a silyl group, typically a trimethylsilyl (TMS) group. nih.gov This derivatization is often used to protect the amine functionality or to increase the volatility of the compound for analysis by gas chromatography. nih.gov Common silylating agents include trimethylchlorosilane (TMCS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The reaction involves the nucleophilic amine attacking the silicon atom of the silylating agent, leading to the displacement of a leaving group. The resulting N-silylated amines are generally less basic and more sterically hindered.

| Derivatization Pathway | Reactant Type | Product Functional Group | General Reaction Conditions |

| Acylation | Acyl chloride, Anhydride | Amide | Base catalyst (e.g., pyridine) |

| Carbamate Formation | Alkyl chloroformate, CO₂ + Alkyl halide | Carbamate | Base (e.g., Cs₂CO₃) |

| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) | Acid or base catalysis, often with heating |

| Silylation | Silyl halide (e.g., TMCS) | Silylamine | Often requires a base to scavenge HCl |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely a passive structural element; its unique electronic properties confer specific reactivity and interaction capabilities. The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom acidic and capable of acting as a hydrogen bond donor. beilstein-journals.orgbeilstein-journals.org This group is often considered a bioisostere of hydroxyl (OH) or thiol (SH) groups, although its properties are distinct. nih.govresearchgate.net

The difluoromethyl group is recognized as an unconventional hydrogen bond (HB) donor. acs.org The strong electron-withdrawing effect of the two fluorine atoms creates a highly polarized C-H bond, imparting a partial positive charge on the hydrogen atom. beilstein-journals.orgresearchgate.net This allows the CF₂H group to engage in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms. beilstein-journals.orgnih.gov

Quantum mechanical calculations have estimated the binding energy of a CF₂H···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org While this interaction is generally weaker than that of conventional hydrogen bond donors like hydroxyl (OH) or amide (NH) groups, it is significantly stronger than a typical C-H bond. beilstein-journals.org The strength of this hydrogen bonding can be enhanced by attaching the CF₂H group to electron-withdrawing systems, such as cationic aromatic rings. beilstein-journals.org

The CF₂H group's ability to act as a hydrogen bond donor makes it a valuable surrogate for hydroxyl or thiol groups in medicinal chemistry, offering similar hydrogen bonding capabilities but with different lipophilicity and metabolic stability. beilstein-journals.orgnih.gov

| Hydrogen Bond Donor | Typical Binding Energy with Oxygen (kcal/mol) | Relative Strength | Key Features |

| O-H (e.g., Phenol) | 3.0 - 10.0 | Strong | Canonical hydrogen bond donor |

| N-H (e.g., Amide) | 2.0 - 8.0 | Strong | Common in biological systems |

| C-F₂H | 1.0 - 5.5 beilstein-journals.org | Weak to Moderate | Weaker than O-H but significant; "lipophilic H-bond donor" nih.gov |

| C-H (e.g., Methyl) | < 1.0 | Very Weak | Generally not considered a significant H-bond donor |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a critical functional moiety that imparts unique properties to organic molecules, influencing their reactivity, metabolic stability, and biological interactions. nbinno.com It is often considered a lipophilic bioisostere of hydroxyl or thiol groups, yet it possesses distinct electronic characteristics. nbinno.comresearchgate.net The strong carbon-fluorine bonds contribute to increased metabolic robustness, a desirable trait in medicinal chemistry. nbinno.com

The hydrogen atom of the CHF₂ group is weakly acidic, allowing it to act as a hydrogen bond donor, which can enhance binding selectivity with biological targets. researchgate.net While the deprotonation of Ar-CF₂H groups to create nucleophilic synthons is a known strategy, this concept presents a potential, though less explored, pathway for alkyl-CF₂H systems like that in this compound. acs.org Such reactivity opens avenues for forming new carbon-carbon bonds at the difluoromethyl position.

Furthermore, the difluoromethyl group can be synthesized via the hydrogenation of a corresponding gem-difluoroalkene moiety, a reaction that highlights the chemical accessibility and transformability of this functional group. nih.gov

| Property | Description | Reference |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing due to the electronegativity of the two fluorine atoms. | nbinno.com |

| Bioisosterism | Acts as a more lipophilic isostere of carbinol, thiol, or amide groups. | researchgate.net |

| Metabolic Stability | The high strength of the C-F bonds enhances resistance to enzymatic degradation. | nbinno.com |

| Acidity | The C-H bond is weakly acidic, allowing the group to function as a hydrogen bond donor. | researchgate.net |

| Nucleophilic Potential | Can be deprotonated under strong basic conditions to form a difluoromethyl anion, a reactive nucleophile. | acs.org |

Deconstructive Diversification and Skeletal Remodeling of Cyclic Amines

Deconstructive functionalization is a powerful strategy in synthetic chemistry that involves the cleavage of carbon-carbon (C-C) or carbon-nitrogen (C-N) single bonds within a cyclic framework, followed by the formation of new bonds. nih.gov This approach enables the transformation of readily available saturated nitrogen heterocycles, such as the cyclohexylamine moiety in this compound, into diverse acyclic derivatives. nih.govnih.gov This process, often referred to as skeletal remodeling or "scaffold hopping," provides access to unique chemical structures that would be challenging to synthesize through conventional methods. nih.gov

Ring-Opening Reactions via C-N and C-C Bond Cleavage

Several methodologies have been developed for the selective ring-opening of unstrained cyclic amines. A particularly relevant strategy involves the use of difluorocarbene, which can induce the ring-opening of 5- and 6-membered cyclic amines. researchgate.netnih.gov The proposed mechanism involves an initial N-difluoromethylation, followed by a ring-opening halogenation and subsequent hydrolysis, ultimately yielding versatile acyclic N-formyl haloamines. nih.gov This method is highly efficient for achieving skeletal diversification. nih.gov

Another approach is silver-mediated deconstructive functionalization. In this process, the cyclic amine undergoes oxidation to form an iminium ion, which is then trapped by water to create a hemiaminal intermediate. nih.gov This intermediate can then undergo homolytic ring-opening through a single-electron transfer mechanism, leading to C-C bond cleavage and the formation of a functionalized acyclic amine. nih.gov Photoredox catalysis has also emerged as a potent tool for the selective cleavage of C-N bonds in unstrained cyclic amines, further expanding the toolkit for these transformations. nih.gov

| Method | Key Reagents/Conditions | Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Difluorocarbene Transfer | TMSCF₂Br, NH₄OAc | N-difluoromethylated ammonium salt | Selective C-N bond cleavage; formation of acyclic N-formyl haloamines. | researchgate.netnih.gov |

| Silver-Mediated Deconstruction | Silver salts, Oxidant | Iminium ion, Hemiaminal | C-C bond cleavage; formation of fluorinated acyclic amines. | nih.gov |

| Photoredox Catalysis | Photocatalyst, Light | Amine radical cation | Selective C-N bond cleavage. | nih.gov |

Functionalization of Resulting Acyclic Amines

The acyclic amines generated from deconstructive strategies are versatile intermediates ripe for further chemical modification. For instance, the acyclic haloamines produced through silver-mediated deconstruction can undergo various substitution reactions, allowing for the introduction of a wide array of functional groups. nih.govresearchgate.net Similarly, the N-formyl haloamines resulting from the difluorocarbene-mediated ring-opening possess multiple reactive sites. The halide can be displaced by nucleophiles, and the N-formyl group can be modified or removed, providing numerous pathways for diversification. researchgate.netnih.gov These subsequent functionalizations are key to leveraging the full potential of skeletal remodeling, enabling the synthesis of complex and diverse molecular architectures from a common cyclic amine precursor.

Functionalization of the Cyclohexane (B81311) Ring System

Direct functionalization of the C(sp³)–H bonds of the cyclohexane ring is a formidable challenge due to their inherent inertness. Achieving control over regioselectivity and stereoselectivity is paramount for the synthesis of complex and well-defined molecules. researchgate.netnih.gov The presence of the amine and difluoromethyl substituents on the this compound ring provides handles for directing such selective transformations.

Selective C(sp³)–H Fluorination

The strategic introduction of fluorine atoms into a molecule can profoundly alter its properties. Direct C(sp³)–H fluorination has thus become a highly sought-after transformation. nih.govnih.gov Electrochemical methods offer a robust and scalable approach to achieve this, utilizing readily available fluorine sources like Selectfluor to convert both activated and unactivated C–H bonds to C–F bonds. nih.gov A proposed mechanism involves the generation of a carbon radical, which is then fluorinated by Selectfluor. nih.gov

In addition to electrochemical approaches, photocatalysis has been employed for the selective fluorination of alkyl C–H bonds. rsc.org These methods often proceed through radical intermediates, and their selectivity can be influenced by the electronic and steric properties of the substrate. For this compound, C-H bonds adjacent to the electron-withdrawing difluoromethyl group or the amine group could be selectively targeted for fluorination under appropriate catalytic conditions.

| Method | Fluorine Source | Key Features | Reference |

|---|---|---|---|

| Electrochemical Fluorination | Selectfluor | Simple, robust, and scalable; applicable to a wide range of C-H bonds. | nih.gov |

| Photocatalytic Fluorination | Selectfluor | Uses light to generate reactive radical intermediates for C-H abstraction. | rsc.org |

| Palladium-Catalyzed Fluorination | Electrophilic F sources (e.g., NFSI) | Often requires directing groups for high regioselectivity. | beilstein-journals.org |

Other Regioselective and Stereoselective Functionalizations

Beyond fluorination, a range of other functional groups can be installed onto the cyclohexane ring with high levels of control. Catalyst-controlled C–H functionalization can achieve desymmetrization of substituted cyclohexanes, allowing for site- and stereoselective introduction of new groups at specific positions, such as the C3 equatorial C–H bond. researchgate.net

Modern synthetic strategies also allow for the modular synthesis of specific stereoisomers of disubstituted cyclohexanes, including thermodynamically less favored ones, through protocols that exert kinetic control. nih.govovid.com Furthermore, complex, highly substituted cyclohexanes bearing multiple contiguous stereocenters can be accessed through one-pot organocatalytic domino reactions, such as Michael-Michael-addition sequences. nih.gov For a molecule like this compound, these advanced methods could be employed to synthesize specific diastereomers or to introduce additional functional groups with precise spatial arrangement, guided by the existing stereochemistry of the substituents.

Advanced Applications As Synthetic Intermediates and Building Blocks

Building Blocks for Complex Organic Molecules

3-(Difluoromethyl)cyclohexan-1-amine and its analogs are prized in synthetic chemistry for their dual functionality and sp3-rich, three-dimensional structure. The cyclohexane (B81311) ring provides a conformationally defined, non-aromatic core, which is increasingly sought after in drug discovery to improve properties such as solubility and to escape the "flatland" of traditional aromatic compounds. The presence of both a nucleophilic amine and a property-modulating difluoromethyl group makes it an ideal starting point for constructing more elaborate molecules.

Fluorinated cyclic amines serve as crucial precursors in the multistep synthesis of complex target molecules, particularly in the development of novel therapeutics. Their utility is demonstrated in synthetic routes where the cyclic amine core is elaborated through a series of chemical transformations. For example, the synthesis of fluorinated cyclohexane building blocks often begins with a Birch reduction of an aromatic precursor, followed by a sequence of reactions including epoxidations and hydrofluorination to install the fluorine atoms. beilstein-journals.orgnih.gov The resulting functionalized cyclohexane can then be carried forward in a synthetic campaign.

A key application of such building blocks is in the synthesis of enzyme inhibitors. Inspired by the discovery of aminotransferase inactivators, researchers have designed and synthesized various fluorine-substituted cyclic analogs to target enzymes like human ornithine aminotransferase (hOAT), a potential therapeutic target for hepatocellular carcinoma. researchgate.netnih.govnsf.gov In these syntheses, a fluorinated cyclic core, analogous to this compound, serves as the foundational scaffold upon which other necessary functional groups, such as carboxylic acids, are installed over multiple steps. The specific stereochemistry and positioning of the amine and fluorinated groups on the ring are critical for potent and selective enzyme inhibition. nsf.gov

The following table outlines representative transformations where fluorinated cyclic precursors are utilized in multistep synthesis, highlighting the versatility of these intermediates.

| Precursor Type | Reaction Sequence Example | Target Molecule Class |

| Fluorinated Cyclohexadiene | 1. Double Epoxidation 2. Hydrofluorination Ring Opening 3. Deoxofluorination 4. Nitrile Reduction | Tetrafluorocyclohexylamine Building Blocks beilstein-journals.orgnih.gov |

| Fluorinated Cyclopentene Ketone | 1. Stereoselective Reduction 2. Functional Group Interconversion 3. Deprotection | Selective hOAT Inactivators nsf.gov |

| Substituted Cyclohexanone | 1. Addition of Trifluoromethyl Group 2. Reductive Amination | Trifluoromethyl-cyclohexanol Derivatives researchgate.net |

This table illustrates general synthetic pathways for related fluorinated cyclic amines, demonstrating their role as precursors.

The primary value of this compound as a building block lies in its ability to efficiently introduce both a difluoromethyl group and a primary amine into a target molecule in a single step. This dual-functionality is highly advantageous in discovery chemistry programs, as it allows for the rapid generation of novel chemical entities with desirable properties conferred by both moieties. nih.govbeilstein-journals.org

The amine group serves as a versatile chemical handle for a wide range of coupling reactions. It can readily undergo reactions such as amidation, sulfonylation, reductive amination, and urea formation, allowing for the attachment of diverse substituents and the construction of larger, more complex architectures. The incorporation of fluorine, and specifically the difluoromethyl group, can significantly alter the properties of the final compound. nih.govacs.org These alterations include:

Modulation of pKa: The strong electron-withdrawing nature of the difluoromethyl group can lower the basicity (pKa) of the nearby amine, which can affect the compound's ionization state at physiological pH, influencing its absorption, distribution, and target engagement. u-tokyo.ac.jp

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. acs.org

Enhanced Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and half-life of the drug candidate. u-tokyo.ac.jp

Conformational Control: The steric and electronic properties of the difluoromethyl group can influence the preferred conformation of the cyclohexane ring, which can be crucial for precise binding to a biological target. beilstein-journals.org

Scaffold Diversity and Structural Analogue Generation via Derivatization

A central strategy in modern drug discovery is the generation of compound libraries based on a common chemical scaffold. This compound is an ideal starting point for such efforts due to the reactivity of its primary amine group. Through various derivatization reactions, a multitude of structural analogs can be synthesized and screened for biological activity, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.gov

Derivatization of the amine is a straightforward and high-yielding process, making it amenable to parallel synthesis techniques for library generation. researchgate.net Common derivatization strategies include:

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This "top-down" approach, starting from a complex, sp3-rich building block and diversifying it, is an efficient method for creating libraries of structurally distinct compounds with diverse functional properties. nih.gov

The table below provides examples of potential derivatization reactions that can be applied to this compound to generate scaffold diversity.

| Derivatization Reaction | Reagent Class | Resulting Functional Group |

| Acylation | Acid Chlorides (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | Sulfonamide |

| Reductive Amination | Aldehydes (R-CHO) | Secondary Amine |

| Urea Formation | Isocyanates (R-NCO) | Urea |

| Carbamate Formation | Chloroformates (R-OCOCl) | Carbamate |

This interactive table showcases common chemical transformations for diversifying amine-containing scaffolds.

Contribution to Methodological Development in Organic Synthesis

The demand for complex and specifically functionalized building blocks like this compound stimulates the development of new synthetic methodologies. The challenges associated with the stereocontrolled synthesis of polysubstituted and fluorinated aliphatic rings push chemists to devise novel and more efficient reactions.

For instance, the need for chiral difluoromethylated amines has driven the development of new asymmetric synthesis methods. Recent research has focused on strategies for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group, such as through nickel-catalyzed cross-coupling reactions using novel CF2H synthons. nih.gov While not directly synthesizing the title compound, these new methods are developed to address the broader challenge of accessing chiral molecules that fall within this structural class. The availability of these methods, in turn, makes building blocks like this compound more accessible and versatile for use in complex synthesis.

Furthermore, the incorporation of such building blocks into larger molecules tests the robustness and functional group tolerance of existing synthetic methods. The unique electronic properties of the difluoromethyl group can influence the reactivity of adjacent functional groups, sometimes requiring the optimization of reaction conditions or the development of entirely new protocols. Therefore, the synthesis and application of this compound and its analogs contribute to the broader evolution of organic synthesis by presenting new challenges and providing a platform for showcasing the utility of novel chemical transformations.

Q & A

Q. What are the common synthetic strategies for preparing 3-(Difluoromethyl)cyclohexan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : A key approach involves fluorination of cyclohexane precursors using reagents like Et₃N·3HF under high-temperature conditions (140°C for 18 hours), as demonstrated in the synthesis of fluorinated cyclohexylamines . Alternative routes may include deoxofluorination reactions, where substrates like ketones or alcohols are treated with fluorinating agents to introduce the difluoromethyl group. Yield optimization often requires precise control of stoichiometry (e.g., 8–10 equivalents of Et₃N·3HF) and reaction time (4–18 hours) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Techniques include:

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation patterns (e.g., ESI+ mode) .

- X-ray Crystallography : To resolve stereochemistry and bond angles, particularly for crystalline derivatives .

- NMR Spectroscopy : ¹⁹F NMR is critical for analyzing fluorine environments, while ¹H/¹³C NMR identifies cyclohexane backbone conformations .

Q. What is the role of the difluoromethyl group in altering the compound’s physicochemical and biological properties?

- Methodological Answer : Fluorine atoms enhance metabolic stability and binding affinity via strong C–F dipole interactions and reduced basicity of the amine group. Computational studies (e.g., DFT) show that fluorine’s electronegativity increases the compound’s lipophilicity, improving membrane permeability . These effects are critical in drug design, where fluorination is used to optimize bioavailability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Methodological Answer : Chiral resolution techniques, such as HPLC with chiral stationary phases (e.g., polysaccharide-based columns), are effective. Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) during fluorination steps can yield enantiomerically enriched products. Evidence from fluorinated cyclohexane syntheses highlights the use of chiral auxiliaries to control axial vs. equatorial fluorine orientation .

Q. What computational tools are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions. For example, fluorine’s stereoelectronic effects on cyclohexane ring puckering can be analyzed using DFT calculations (B3LYP/6-31G** level) to predict conformational stability . These methods help prioritize derivatives for in vitro testing.

Q. How do reaction conditions (solvent, temperature, catalyst) influence competing side reactions during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DCM) minimize nucleophilic side reactions, while protic solvents (e.g., MeOH) may stabilize intermediates during reductive amination .

- Catalyst Selection : Nickel chloride (NiCl₂·6H₂O) in NaBH₄-mediated reductions improves selectivity for amine formation over over-reduction byproducts .

- Temperature Control : High temperatures (120–140°C) accelerate fluorination but risk decomposition; stepwise heating protocols mitigate this .

Q. What strategies are effective in analyzing batch-to-batch variability in purity and enantiomeric excess?

- Methodological Answer :

- HPLC with UV/Vis Detection : Quantifies impurities using reverse-phase columns (C18) and gradient elution .

- Chiral GC-MS : Resolves enantiomers via cyclodextrin-based columns, with validation against certified reference standards .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content, which correlates with purity .

Data Contradictions and Resolution

Q. How can conflicting data on fluorination efficiency across studies be reconciled?

- Methodological Answer : Discrepancies often arise from differences in substrate electronics or reagent purity. For example, Et₃N·3HF may underperform in sterically hindered systems compared to milder fluorinating agents (e.g., DAST). Systematic benchmarking using model substrates (e.g., cyclohexanone derivatives) under standardized conditions is recommended .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

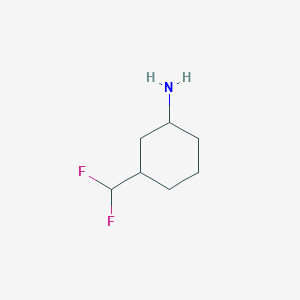

A representative scheme for the synthesis of this compound via a 3-(difluoromethyl)cyclohexanone intermediate.

A representative scheme for the synthesis of this compound via a 3-(difluoromethyl)cyclohexanone intermediate.